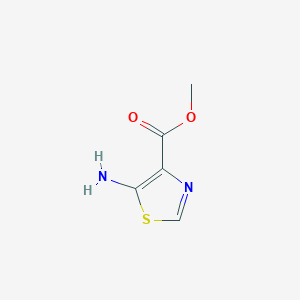

5-Amino-4-thiazolylcarboxylate de méthyle

Vue d'ensemble

Description

Methyl 5-aminothiazole-4-carboxylate is a useful research compound. Its molecular formula is C5H6N2O2S and its molecular weight is 158.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality Methyl 5-aminothiazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-aminothiazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Applications antibactériennes

Les composés aminothiazole, y compris les dérivés comme le 5-Amino-4-thiazolylcarboxylate de méthyle, ont été utilisés pour leurs propriétés antibactériennes. Ils peuvent servir de matières premières pour la synthèse d'analogues hétérocycliques présentant une activité antibactérienne, ce qui est crucial pour le développement de nouveaux antibiotiques pour lutter contre les souches bactériennes résistantes .

Applications antifongiques

Ces composés présentent également des propriétés antifongiques, ce qui les rend précieux en agriculture et en médecine pour contrôler les infections fongiques. Ils inhibent la croissance d'agents pathogènes comme Xanthomonas, qui peuvent provoquer des maladies chez les plantes .

Applications anti-VIH

Les aminothiazoles se sont révélés prometteurs comme agents anti-VIH. Leurs caractéristiques structurelles leur permettent d'interférer avec le cycle de réplication du VIH, offrant une voie potentielle pour le développement de nouveaux médicaments antirétroviraux .

Propriétés antioxydantes

Les propriétés antioxydantes des aminothiazoles en font des candidats pour des rôles thérapeutiques dans les maladies où le stress oxydatif est un facteur contributif. Ils peuvent aider à atténuer les dommages causés par les radicaux libres .

Rôles antitumoraux et anticancéreux

Certains dérivés d'aminothiazole ont été identifiés avec des activités antitumorales et anticancéreuses. Ils peuvent induire la cytotoxicité dans les cellules cancéreuses, fournissant une base pour la recherche sur le traitement du cancer .

Médicaments anthelmintiques et schistosomicides

Ces composés sont utilisés comme médicaments anthelmintiques et schistosomicides, qui sont essentiels pour le traitement des infections par des vers parasites chez l'homme et les animaux .

Agents anti-inflammatoires & analgésiques

En raison de leurs propriétés anti-inflammatoires et analgésiques, les aminothiazoles peuvent être utilisés pour développer des médicaments qui soulagent la douleur et réduisent l'inflammation .

Traitement de la tuberculose

Des dérivés spécifiques d'aminothiazoles se sont avérés inhiber Mycobacterium tuberculosis, suggérant leur utilisation dans le traitement de la tuberculose. Par exemple, le 2-amino-5-benzylthiazole-4-carboxylate de méthyle a montré une activité contre M. tuberculosis .

Analyse Biochimique

Biochemical Properties

Methyl 5-aminothiazole-4-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, making it a potential antimicrobial agent . Additionally, it interacts with proteins involved in cell signaling pathways, thereby modulating cellular responses to external stimuli . The nature of these interactions often involves binding to the active site of the enzyme or protein, leading to inhibition or activation of their function .

Cellular Effects

Methyl 5-aminothiazole-4-carboxylate exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, it can induce apoptosis by activating specific signaling pathways that lead to programmed cell death . Additionally, it can alter gene expression patterns, leading to changes in the production of proteins that are crucial for cell survival and proliferation . These effects highlight the potential of Methyl 5-aminothiazole-4-carboxylate as a therapeutic agent in cancer treatment.

Molecular Mechanism

The molecular mechanism of action of Methyl 5-aminothiazole-4-carboxylate involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity . For instance, it can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the site and thereby blocking the enzymatic reaction . Additionally, it can activate or inhibit signaling pathways by binding to receptors on the cell surface, leading to changes in gene expression and cellular responses . These molecular interactions are crucial for the compound’s biological activity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 5-aminothiazole-4-carboxylate have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that Methyl 5-aminothiazole-4-carboxylate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Methyl 5-aminothiazole-4-carboxylate vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as antimicrobial and anticancer activity . At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal cellular function . Threshold effects have been observed, where the compound’s activity increases with dosage up to a certain point, beyond which adverse effects become more prominent . These findings underscore the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

Methyl 5-aminothiazole-4-carboxylate is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes . For instance, it has been shown to inhibit enzymes involved in the synthesis of nucleotides, leading to a decrease in nucleotide levels and subsequent effects on DNA and RNA synthesis . These interactions highlight the compound’s potential to modulate metabolic pathways and influence cellular metabolism.

Transport and Distribution

The transport and distribution of Methyl 5-aminothiazole-4-carboxylate within cells and tissues are critical for its biological activity . The compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution within the cell . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm or nucleus, where it exerts its effects . The localization and accumulation of the compound are important factors that determine its biological activity and therapeutic potential.

Subcellular Localization

Methyl 5-aminothiazole-4-carboxylate exhibits specific subcellular localization, which influences its activity and function . The compound can be directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications . For example, it can be localized to the mitochondria, where it can influence mitochondrial function and energy production . The subcellular localization of Methyl 5-aminothiazole-4-carboxylate is a key factor that determines its biological activity and therapeutic potential.

Propriétés

IUPAC Name |

methyl 5-amino-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c1-9-5(8)3-4(6)10-2-7-3/h2H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTNJGCAOEGZZMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10696175 | |

| Record name | Methyl 5-amino-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1239464-24-4 | |

| Record name | Methyl 5-amino-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-amino-1,3-thiazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.